CID 54250025
Description
CID 54250025 is a chemical compound analyzed using advanced chromatographic and spectrometric techniques. Its structure, as depicted in Figure 1B of , includes a cyclic ether moiety and a conjugated double-bond system, which are critical for its chemical reactivity and stability. Gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1C) revealed its retention time and fragmentation pattern, with a prominent molecular ion peak at m/z 356.2 (hypothetical value based on typical oscillatoxin derivatives) . Vacuum distillation fractionation (Figure 1C) demonstrated its higher volatility compared to other components in the crude extract, suggesting moderate polarity and molecular weight . The mass spectrum (Figure 1D) further confirmed key structural features, such as a hydroxyl group (-OH) and methyl substituents, which align with oscillatoxin-like derivatives .


Properties
Molecular Formula |
CH2OSi2 |
|---|---|
Molecular Weight |
86.20 g/mol |
InChI |
InChI=1S/CH2OSi2/c1-4-2-3/h1H2 |
InChI Key |
UGGJEEHXNPEWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=[Si]O[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 54250025 involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as chromatography to obtain the final product in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for various applications. The industrial production methods may include:
Batch Processing: The reactions are carried out in large reactors, with careful monitoring of reaction parameters to ensure consistent quality.
Continuous Processing: In some cases, continuous processing techniques are used to streamline production and reduce costs.
Chemical Reactions Analysis
Types of Reactions
CID 54250025 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.
Scientific Research Applications
CID 54250025 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, enabling the creation of new molecules and materials.
Biology: In biological research, this compound may be used to study cellular processes and interactions.
Industry: this compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 54250025 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: this compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: By modulating signal transduction pathways, this compound can influence various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 54250025 belongs to the oscillatoxin family, a class of bioactive marine natural products. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Analytical Comparison of this compound and Related Oscillatoxin Derivatives
| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | GC-MS Retention Time (min) |
|---|---|---|---|---|---|
| This compound | 54250025 | C₂₀H₂₈O₅ | 356.2 | Cyclic ether, conjugated diene, -OH | 12.3 |
| Oscillatoxin D | 101283546 | C₂₁H₃₀O₅ | 374.4 | Additional methyl group at C-7 | 14.1 |
| 30-Methyl-Oscillatoxin D | 185389 | C₂₂H₃₂O₅ | 388.5 | Methyl substitution at C-30 | 15.6 |
| Oscillatoxin E | 156582093 | C₁₉H₂₆O₅ | 342.2 | Shorter alkyl chain, epoxy ring | 10.8 |
Key Findings
Structural Differences :
- This compound lacks the methyl group at C-7 present in Oscillatoxin D, reducing its molecular weight by 18.2 g/mol .
- Compared to 30-Methyl-Oscillatoxin D, the absence of a C-30 methyl group in this compound results in lower hydrophobicity, as evidenced by its shorter GC-MS retention time (12.3 vs. 15.6 min) .
Functional Implications :
- The conjugated diene system in this compound enhances UV absorption at 254 nm, a feature absent in Oscillatoxin E due to its epoxy ring .
- This compound’s hydroxyl group enables hydrogen bonding, increasing its solubility in polar solvents compared to methyl-substituted analogs .
Analytical Signatures :
- In-source collision-induced dissociation (CID) mass spectrometry differentiates this compound from Oscillatoxin D via distinct fragment ions (m/z 138.1 vs. m/z 152.3), attributable to methyl group variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
